molecular formula C23H26N4O3 B5537793 (3aR*,6S*)-N-methyl-2-(3-methylbenzyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide

(3aR*,6S*)-N-methyl-2-(3-methylbenzyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide

Cat. No. B5537793
M. Wt: 406.5 g/mol
InChI Key: APPNFOZONHOVNA-VKDVSPNTSA-N
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Description

(3aR*,6S*)-N-methyl-2-(3-methylbenzyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide is a useful research compound. Its molecular formula is C23H26N4O3 and its molecular weight is 406.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.20049070 g/mol and the complexity rating of the compound is 742. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Compounds with pyrazole or similar heterocyclic frameworks are extensively synthesized and characterized for their structural properties. Researchers have developed various synthetic pathways to create novel derivatives with potential biological activities. For instance, pyrazolo[1,5-a]pyrimidine derivatives have been synthesized from 5-amino-N-aryl-1H-pyrazoles, highlighting the versatility of pyrazole-based compounds in chemical synthesis (Hassan, Hafez, & Osman, 2014).

Cytotoxicity

Certain pyrazole and pyrazolopyrimidine derivatives have been screened for their cytotoxic activity against various cancer cell lines, indicating their potential as anticancer agents. The structural modifications in these compounds can significantly affect their biological activities, including cytotoxic effects against specific types of cancer cells (Rahmouni et al., 2016).

Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives is another significant area of research. Compounds have been designed and synthesized to evaluate their effectiveness against various bacterial and fungal strains. The introduction of different substituents into the pyrazole core has been explored to enhance antimicrobial potency (Palkar et al., 2017).

Molecular Docking and Biological Evaluation

Advanced computational techniques like molecular docking have been employed to predict the binding affinity and interaction pattern of pyrazole derivatives with biological targets. Such studies facilitate the design of compounds with improved biological activities, including potential anti-diabetic agents (Karrouchi et al., 2021).

Herbicidal and Insecticidal Activity

Research has also extended to the herbicidal and insecticidal potential of pyrazole derivatives, indicating their utility in agricultural sciences. Compounds have been synthesized to assess their efficacy against various pests and weeds, contributing to the development of new agrochemicals (Ohno et al., 2004).

properties

IUPAC Name

(1R,7S)-N-methyl-3-[(3-methylphenyl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-15-5-4-6-16(9-15)13-27-14-23-8-7-18(30-23)19(20(23)22(27)29)21(28)25(2)11-17-10-24-26(3)12-17/h4-10,12,18-20H,11,13-14H2,1-3H3/t18-,19?,20?,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPNFOZONHOVNA-VKDVSPNTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CC34C=CC(O3)C(C4C2=O)C(=O)N(C)CC5=CN(N=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CN2C[C@]34C=C[C@H](O3)C(C4C2=O)C(=O)N(C)CC5=CN(N=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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